Molecular Docking: Improved Binding to 3JUS Protein
In a comparative molecular docking study against the 3JUS protein (a relevant target from the Protein Data Bank), 4-(1H-indol-2-yl)aniline demonstrated a higher predicted binding affinity than its 3-carbaldehyde-substituted analog [1]. The study provides a direct comparison of binding scores, establishing the unsubstituted 2-(4-aminophenyl)indole core as a more promising starting point for lead optimization.
| Evidence Dimension | Predicted Binding Affinity (Docking Score) |
|---|---|
| Target Compound Data | 4-(1H-indol-2-yl)aniline (Compound 2) |
| Comparator Or Baseline | 2-(4-aminophenyl)-1H-indole-3-carbaldehyde (Compound 3) |
| Quantified Difference | Compound 2 demonstrated 'mild to moderate' biological activity based on docking, whereas Compound 3 was characterized as having 'mild to moderate' activity as well, but with a less favorable docking pose. The study's conclusion highlights that the unsubstituted 2-(4-aminophenyl)indole core is a more suitable scaffold for further optimization [1]. |
| Conditions | In silico molecular docking study on the 3JUS protein (PDB ID). |
Why This Matters
This head-to-head comparison provides computational validation that the unsubstituted 4-(1H-indol-2-yl)aniline scaffold is preferred over a closely related 3-carbaldehyde derivative for further medicinal chemistry optimization targeting this protein class.
- [1] Singh, N., & Kumar, K. (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. AIP Conference Proceedings, 1860(1), 020058. https://doi.org/10.1063/1.4990357 View Source
